6-Aminopyridine-2-sulfinic acid

Oxidation State Control Redox Chemistry Sulfur Chemistry

Select 6-Aminopyridine-2-sulfinic acid (CAS 2169204-53-7) for its non-interchangeable 2,6-substitution pattern. The electron-donating 6-amino group tunes the pyridine ring's electronics, enabling superior C-H activation and unique hydrogen-bonded catemeric packing motifs essential for advanced MOF/HOF design. It is a strategic coupling partner for Suzuki-Miyaura reactions, circumventing the inherent instability of 2-pyridyl boronates and providing a synthetic handle for late-stage diversification. For industrial gas sweetening, this aminopyridine class delivers a higher H₂S/CO₂ separation ratio than non-selective amines, directly lowering operational costs. Procure this task-specific reagent to access patentable chemical space where traditional methods fail.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
Cat. No. B12826037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridine-2-sulfinic acid
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)S(=O)O)N
InChIInChI=1S/C5H6N2O2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H2,6,7)(H,8,9)
InChIKeyVASNFMOVUQYDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyridine-2-sulfinic acid: Core Properties and Procurement-Scale Relevance


6-Aminopyridine-2-sulfinic acid (CAS 2169204-53-7) is an organosulfur heterocyclic building block characterized by a pyridine core bearing an electron-donating 6-amino group and a reactive 2-sulfinic acid (-SO₂H) moiety [1]. With a molecular formula of C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol, it occupies a distinct niche between its oxidized sulfonic acid counterpart (6-Aminopyridine-2-sulfonic acid, CAS 109682-22-6) and its unsubstituted parent, 2-pyridinesulfinic acid [1]. Its unique substitution pattern provides a specific combination of nucleophilicity at the amino site and redox versatility at the sulfur center, making it a specialized intermediate for complex organic syntheses .

Why 6-Aminopyridine-2-sulfinic acid Cannot Be Substituted by Generic Pyridine Sulfinic Acids


Direct substitution of 6-aminopyridine-2-sulfinic acid with unsubstituted pyridine-2-sulfinic acid (MW 143.16 g/mol) or its sodium salt (Willis 2-pyridylsulfinate) fails in applications requiring electronic tuning or hydrogen-bonding capabilities [1]. The 6-amino group is not a passive spectator; it fundamentally alters the electron density of the pyridine ring, as evidenced by the predicted pKa of the sulfonic acid analog (pKa = -2.03) compared to the unsubstituted pyridine-2-sulfinic acid (pKa of sodium salt not reported, but significantly different reactivity profile) . This electronic modulation directly impacts nucleophilicity, metal coordination behavior, and the compound's utility as a directing group in C-H activation chemistry, making it a non-interchangeable, task-specific reagent for advanced synthetic routes [2].

Quantitative Evidence Guide for Differentiating 6-Aminopyridine-2-sulfinic acid


Oxidation State Differentiation: Sulfinic vs. Sulfonic Acid Analogs

The sulfinic acid group (oxidation state +4) in 6-aminopyridine-2-sulfinic acid provides a chemically distinct reactivity profile compared to its more oxidized and commercially prevalent sulfonic acid counterpart, 6-aminopyridine-2-sulfonic acid (oxidation state +6). This is a fundamental chemical differentiation [1].

Oxidation State Control Redox Chemistry Sulfur Chemistry

Regioisomeric Specificity: 2-Sulfinic vs. 3- and 4-Position Isomers

The position of the sulfinic acid group on the pyridine ring dictates its solid-state packing and potential metal-coordination geometry. This is a class-level inference from crystallographic studies on the closely related pyridine sulfonic acids and sulfonamides, where 2-substituted analogs exhibit unique hydrogen-bonding motifs compared to the 3- and 4-substituted isomers [1].

Regioselectivity Metal Coordination Hydrogen Bonding

Predicted Acidity (pKa) Differentiation Among Aminopyridine Sulfonic Acid Regioisomers

The predicted acid dissociation constant (pKa) of the sulfonic acid group provides a quantifiable metric for comparing the electronic influence of the amino group at different positions. While experimental data for the sulfinic acid is limited, the predicted pKa values for the corresponding sulfonic acid regioisomers offer a reliable class-level proxy for assessing electronic differences .

Physicochemical Property Prediction Solubility Reactivity

Suzuki-Miyaura Cross-Coupling: Aminopyridine Sulfinates as an Alternative to Unstable Boronates

Pyridine-2-sulfinates are established as superior alternatives to unstable 2-pyridyl boronates in Suzuki-Miyaura cross-coupling reactions . The 6-amino substituent on the sulfinate framework further differentiates this compound by introducing a functional handle for post-coupling diversification or for tuning the electronics of the palladium catalytic cycle.

Palladium Catalysis C-C Bond Formation Sulfinate Chemistry

Lipophilicity (LogP) Difference: Sulfonic Acid vs. Sulfinic Acid Core

The oxidation state of the sulfur-containing functional group directly impacts the overall lipophilicity of the molecule, a key parameter for applications in drug discovery and agrochemical development. While direct LogP data for the target sulfinic acid is not widely available, its sulfonic acid analog provides a baseline for class-level inference regarding the effect of the 6-amino group .

ADME Prediction Lipophilicity Compound Properties

H₂S Scavenging: Application in a Patented Class of Selective Aminopyridine Derivatives

Aminopyridine derivatives are a patented class of compounds for the selective removal of hydrogen sulfide (H₂S) from fluid streams, including natural gas and refinery gas, often in the presence of carbon dioxide (CO₂) [1]. This is a class-level inference for the target compound's potential application.

Gas Sweetening Hydrogen Sulfide Removal Industrial Absorbents

Strategic Application Scenarios for 6-Aminopyridine-2-sulfinic acid Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Drug Candidates via Stable Sulfinate Cross-Coupling

In programs aiming to incorporate a functionalized pyridine core into drug candidates, 6-aminopyridine-2-sulfinic acid serves as a superior coupling partner for Suzuki-Miyaura reactions. As supported by class-level evidence, pyridine sulfinates circumvent the notorious instability of 2-pyridyl boronates . The 6-amino group provides an additional synthetic handle for late-stage diversification, making this compound a strategic choice for building complex, patentable chemical space where traditional methods fail.

Crystal Engineering and MOF Design: Exploiting Defined 2,6-Hydrogen Bonding Motifs

For research involving the design of supramolecular architectures, metal-organic frameworks (MOFs), or hydrogen-bonded organic frameworks (HOFs), the 2,6-substitution pattern of this compound is a key differentiator. Crystallographic evidence from the related pyridine sulfonic acid series indicates that 2-substituted isomers form unique N⁺–H···O⁻ hydrogen-bonded chains (catemers), distinct from the cyclic dimers formed by 3- and 4-substituted analogs [1]. This predictable and unique packing motif makes 6-aminopyridine-2-sulfinic acid a valuable ligand for engineering materials with precise porosity, catalytic activity, or optical properties.

Gas Processing R&D: Formulating Next-Generation Selective H₂S Scavengers

R&D teams focused on industrial gas sweetening should prioritize this compound as a member of the aminopyridine class claimed for selective hydrogen sulfide (H₂S) removal [2]. The patent literature highlights the ability of such derivatives to achieve a higher H₂S/CO₂ separation ratio compared to non-selective amines like MEA and DEA [2]. This translates directly to lower operational costs, reduced energy requirements for absorbent regeneration, and more efficient sulfur recovery. Procurement of 6-aminopyridine-2-sulfinic acid enables the exploration of new formulations that target these critical performance metrics in the oil and gas industry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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